molecular formula C15H18BrN9O2S B11536342 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11536342
M. Wt: 468.3 g/mol
InChI Key: XOZBQWJKEMKOCQ-CNHKJKLMSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, thiophene, triazole, and carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate nitrile oxide.

    Synthesis of the triazole ring: This step involves the cycloaddition of an azide with an alkyne.

    Introduction of the thiophene moiety: This can be done via a bromination reaction followed by a coupling reaction with a thiophene derivative.

    Formation of the final compound: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the carbohydrazide linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its diverse functional groups, which may interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes or as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring and may have similar biological activities.

    Oxadiazole derivatives: Compounds with the oxadiazole ring may exhibit similar chemical reactivity and applications.

    Thiophene derivatives: These compounds share the thiophene moiety and may have similar electronic properties.

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a versatile compound for various scientific research fields.

Properties

Molecular Formula

C15H18BrN9O2S

Molecular Weight

468.3 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-5-(diethylaminomethyl)triazole-4-carboxamide

InChI

InChI=1S/C15H18BrN9O2S/c1-3-24(4-2)8-10-12(19-23-25(10)14-13(17)21-27-22-14)15(26)20-18-7-9-5-6-11(16)28-9/h5-7H,3-4,8H2,1-2H3,(H2,17,21)(H,20,26)/b18-7+

InChI Key

XOZBQWJKEMKOCQ-CNHKJKLMSA-N

Isomeric SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=C(S3)Br

Canonical SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=C(S3)Br

Origin of Product

United States

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